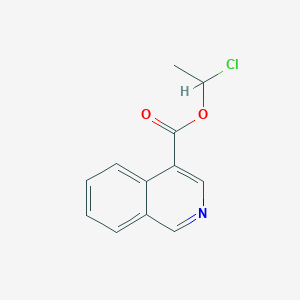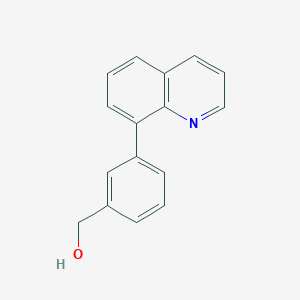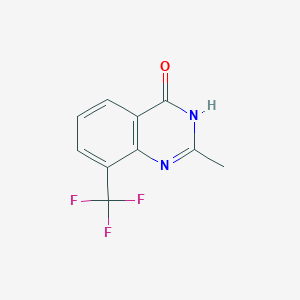
1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(pyridin-2-yl)chinolin-4(1H)-on ist eine heterocyclische Verbindung, die einen Chinolinkern aufweist, der an der 1-Position mit einer Methylgruppe und an der 3-Position mit einer Pyridin-2-yl-Gruppe substituiert ist.
Herstellungsmethoden
Die Synthese von 1-Methyl-3-(pyridin-2-yl)chinolin-4(1H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg beinhaltet die Kondensation von 2-Aminopyridin mit einem geeigneten Keton, gefolgt von Cyclisierung und anschließenden Modifikationen der funktionellen Gruppen. Industrielle Produktionsmethoden können optimierte Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren, wie z. B. kontrollierte Temperatur, Druck und die Verwendung von Katalysatoren.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate ketone, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-Methyl-3-(pyridin-2-yl)chinolin-4(1H)-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinolinonderivaten führt.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Bildung von reduzierten Chinolinderivaten führt.
Substitution: Elektrophile Substitutionsreaktionen können am Pyridinring auftreten, wobei gängige Reagenzien Halogene und Sulfonylchloride sind. Die gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(pyridin-2-yl)chinolin-4(1H)-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Diese Verbindung wurde auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Farbstoffen und Pigmenten verwendet.
Wirkmechanismus
Der Mechanismus, durch den 1-Methyl-3-(pyridin-2-yl)chinolin-4(1H)-on seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und -wegen. So kann die antimikrobielle Aktivität auf die Hemmung bakterieller Enzyme zurückzuführen sein, während die Antikrebsaktivitäten die Induktion von Apoptose in Krebszellen umfassen könnten. Die genauen molekularen Zielstrukturen und -wege sind noch Gegenstand der Forschung und können je nach spezifischer Anwendung variieren.
Wirkmechanismus
The mechanism by which 1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(pyridin-2-yl)chinolin-4(1H)-on kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
2-(Pyridin-2-yl)pyrimidinderivate: Diese Verbindungen weisen ebenfalls einen Pyridinring auf und haben verschiedene biologische Aktivitäten gezeigt.
Pinacolboronsäureester: Obwohl strukturell unterschiedlich, sind diese Verbindungen wertvoll in der organischen Synthese und teilen einige gemeinsame Reaktionswege.
Die Einzigartigkeit von 1-Methyl-3-(pyridin-2-yl)chinolin-4(1H)-on liegt in seinem spezifischen Substitutionsschema und den daraus resultierenden chemischen und biologischen Eigenschaften.
Eigenschaften
CAS-Nummer |
62878-02-8 |
|---|---|
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
1-methyl-3-pyridin-2-ylquinolin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-17-10-12(13-7-4-5-9-16-13)15(18)11-6-2-3-8-14(11)17/h2-10H,1H3 |
InChI-Schlüssel |
DZPNURLBFLNBNN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide](/img/structure/B11875993.png)





![7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11876030.png)


![7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876040.png)


